6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
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Overview
Description
6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, leading to different derivatives.
Substitution: Halogen atoms in the compound can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds .
Scientific Research Applications
6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic effects.
Industry: Its unique chemical properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, its antiproliferative activity may be mediated through the inhibition of kinase activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-7-hydroxy-4-methylcoumarin
- 6,8-Dibromo-4H-chromen-4-one
- 1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one
Uniqueness
6,8-Dibromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one stands out due to its specific bromination pattern and the presence of both furo and benzopyran rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
922503-23-9 |
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Molecular Formula |
C18H10Br2O3 |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
6,8-dibromo-1-methyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C18H10Br2O3/c1-9-14-12-7-11(19)8-13(20)17(12)23-18(21)15(14)16(22-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
CLTLTMONRVAONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=CC(=C3)Br)Br)OC(=O)C2=C(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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